molecular formula C26H18N4O3S B6083003 2-{[3-CYANO-4-(2-NITROPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-PHENYLACETAMIDE

2-{[3-CYANO-4-(2-NITROPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-PHENYLACETAMIDE

Cat. No.: B6083003
M. Wt: 466.5 g/mol
InChI Key: GGRFDZZOJFILSD-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-(2-NITROPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-PHENYLACETAMIDE is a complex organic compound that features a cyano group, a nitrophenyl group, a phenyl group, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-CYANO-4-(2-NITROPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and the use of catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions for scalability, such as using continuous flow reactors and ensuring high yields and purity. The use of robust catalysts and efficient purification techniques would be essential for large-scale production.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyanoacetamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(2-NITROPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-PHENYLACETAMIDE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and nitrophenyl groups could play a role in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Uniqueness: 2-{[3-CYANO-4-(2-NITROPHENYL)-6-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-PHENYLACETAMIDE is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of both cyano and nitrophenyl groups, along with the pyridyl and phenyl moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O3S/c27-16-22-21(20-13-7-8-14-24(20)30(32)33)15-23(18-9-3-1-4-10-18)29-26(22)34-17-25(31)28-19-11-5-2-6-12-19/h1-15H,17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRFDZZOJFILSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3[N+](=O)[O-])C#N)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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